

DSPE-PEG-SH MW 2000: A Comprehensive Material Safety and Technical Guide

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Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material safety data for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000). This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development. It consolidates safety information, physicochemical properties, and relevant biological interaction data. The guide also includes detailed experimental protocols for key safety and biocompatibility assessments and visual representations of important concepts to facilitate understanding.

Introduction

DSPE-PEG-SH MW 2000 is a bifunctional lipid-polymer conjugate widely utilized in the formulation of nanocarriers, such as liposomes and micelles, for drug delivery applications.[1] [2][3][4] The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor provides a hydrophobic segment that can be incorporated into lipid bilayers, while the hydrophilic polyethylene glycol (PEG) chain of approximately 2000 Da molecular weight offers a "stealth" characteristic, reducing opsonization and prolonging circulation times of the nanocarrier in vivo. The terminal thiol (-SH) group allows for the covalent conjugation of targeting ligands, antibodies, or other molecules to the surface of the nanocarrier.[1][3][4] Given its critical role in advanced drug delivery systems, a thorough understanding of its material safety profile is paramount.



Chemical and Physical Properties

A summary of the key chemical and physical properties of DSPE-PEG-SH MW 2000 is presented in Table 1. This data has been compiled from various supplier technical data sheets and scientific literature.

Property	Value	Reference(s)
Synonyms	1,2-distearoyl-sn-glycero-3- phosphoethanolamine-N- [thiol(polyethylene glycol)-2000]	[1][4]
Molecular Weight	~2800 g/mol (The exact molecular weight can vary slightly between batches)	[5]
Appearance	White to off-white solid	[6]
Solubility	Soluble in organic solvents such as chloroform and methanol. Forms micelles or liposomes in aqueous solutions.	[7]
Storage Temperature	-20°C	[1][4]
Purity	Typically ≥95%	[7]

Hazard Identification and Safety Precautions

Based on available safety data sheets for DSPE-PEG derivatives, DSPE-PEG-SH MW 2000 is not classified as a hazardous substance.[8] However, standard laboratory safety practices should always be observed.

Emergency Overview:

 Health Hazard: No particular hazard is associated with this compound.[9] It is generally considered to have low toxicity.[10]



- Flammability: Not flammable.[11]
- Reactivity: Stable under recommended storage conditions. Avoid strong oxidizing agents.[11]

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses are recommended.
- Skin Protection: Wear protective gloves and a lab coat.
- Respiratory Protection: Not required under normal handling conditions.

First Aid Measures

A summary of first aid procedures is provided in Table 2.

Exposure Route	First Aid Measures	Reference(s)
Inhalation	Move the person to fresh air. If symptoms persist, seek medical attention.	[9]
Skin Contact	Wash off with soap and plenty of water.	[8][9]
Eye Contact	Flush eyes with water as a precaution.	[8][9]
Ingestion	Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]	[9]

Handling and Storage

- Handling: Avoid creating dust. Avoid breathing vapors, mist, or gas.[8]
- Storage: Store at -20°C in a dry and well-ventilated place.[1][4] Keep the container tightly closed.



Biocompatibility and Toxicology

DSPE-PEG conjugates are generally regarded as biocompatible and are used in FDA-approved drug formulations.[11] The PEG component contributes to a "stealth" effect, reducing clearance by the mononuclear phagocyte system.[12]

Key Toxicological Endpoints:

- Cytotoxicity: In vitro studies using cell lines are common to assess the cytotoxicity of DSPE-PEG based formulations. The MTT or MTS assay is a widely used method for this purpose.
 Generally, DSPE-PEG lipids show low cytotoxicity at concentrations typically used in drug delivery formulations.
- Hemocompatibility: The effect on red blood cells (hemolysis) and blood coagulation are important indicators of biocompatibility. DSPE-PEG containing nanoparticles have been shown to have minimal effects on hemolysis and coagulation.[13]
- Immunogenicity: While PEG is generally considered non-immunogenic, there is evidence of
 pre-existing anti-PEG antibodies in a portion of the human population.[14] Repeated
 administration of PEGylated nanoparticles can sometimes lead to an "accelerated blood
 clearance" (ABC) phenomenon, mediated by the production of anti-PEG IgM.[6][15] The
 negatively charged phosphate group in the DSPE moiety may contribute to complement
 activation.[6]

A summary of biocompatibility and toxicological data is presented in Table 3.



Endpoint	Observation	Reference(s)
Cytotoxicity	Generally low; however, some in vitro toxicity has been observed at concentrations below the critical micelle concentration (CMC) in sensitive cell lines.[7]	[7]
Hemolysis	Nanoparticles formulated with DSPE-PEG show negligible hemolytic activity.	[13]
Coagulation	Minimal impact on blood coagulation pathways.	[13]
Immunogenicity	Can induce anti-PEG antibodies and the accelerated blood clearance (ABC) phenomenon upon repeated administration. May cause complement activation-related pseudoallergy (CARPA).	[6][14][15]

Experimental ProtocolsIn Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of DSPE-PEG-SH MW 2000.

Methodology:

- Cell Seeding: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Treatment: Prepare a series of dilutions of DSPE-PEG-SH MW 2000 in a cell culture medium. Remove the old medium from the wells and add 100 μL of the DSPE-PEG-SH MW



2000 dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add 100 μL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control.



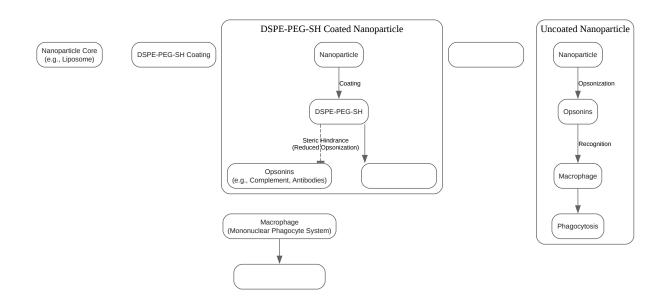
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Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Biological Interactions

DSPE-PEG-SH MW 2000 is primarily a carrier molecule and is not expected to have direct, specific interactions with signaling pathways in the same manner as a pharmacologically active drug. Its main biological interaction is with the immune system, as described in the immunogenicity section. The PEG chain's interaction with the biological environment is a key aspect of its function.





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Caption: Effect of DSPE-PEG-SH on Nanoparticle Fate.

Conclusion

DSPE-PEG-SH MW 2000 is a valuable tool in drug delivery research and development, offering a versatile platform for the creation of long-circulating and targetable nanocarriers. While it is generally considered biocompatible and possesses low toxicity, researchers should be aware of the potential for immunological responses, particularly upon repeated administration. Adherence to standard laboratory safety procedures is sufficient for handling this material. This guide provides a foundational understanding of the safety and handling of DSPE-PEG-SH MW 2000 to support its responsible and effective use in scientific research.



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